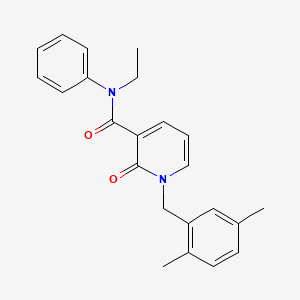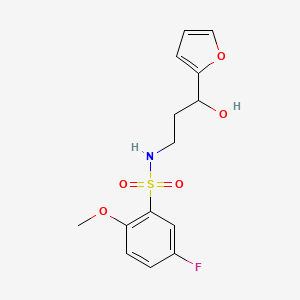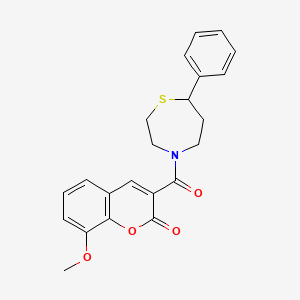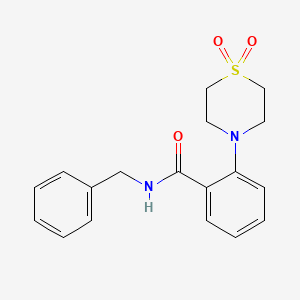
3-(4H-1,2,4-triazol-3-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(4H-1,2,4-triazol-3-yl)morpholine involves multi-step reactions that often start with the formation of intermediate compounds, which are then further reacted with morpholine under specific conditions. For example, Kotan and Yüksek (2016) synthesized a compound by reacting 3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one with morpholine and formaldehyde, followed by spectral data analysis for structure determination (Kotan & Yüksek, 2016).
Molecular Structure Analysis
The molecular structure of these compounds has been determined using various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR. Theoretical and experimental comparisons of spectral data allow for the optimization of the compound's structure, including bond angles and lengths, HOMO-LUMO energy gaps, and mulliken charges, providing insights into the electronic properties of the molecule (Kotan & Yüksek, 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating a range of chemical properties. For instance, they can undergo reactions leading to the formation of novel peripherally tetra-substituted compounds, as shown in the work by Demirbaş et al. (2019), where novel compounds were synthesized and characterized, and their DNA interaction properties were explored (Demirbaş et al., 2019).
Physical Properties Analysis
The physical properties, including solubility and stability, are crucial for the application of these compounds. Khomenko et al. (2023) developed and validated a spectrophotometric method for the quantitative determination of a related compound in a soft medicinal form, highlighting the importance of understanding the physical properties in the development of pharmaceutical formulations (Khomenko et al., 2023).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, are essential for exploring the potential applications of these compounds. Gürsoy Kol et al. (2016) synthesized novel compounds and analyzed their in vitro antioxidant capacities, demonstrating significant activity and highlighting the chemical versatility of these compounds (Gürsoy Kol et al., 2016).
Wissenschaftliche Forschungsanwendungen
1. Antileishmanial Activity
Compounds derived from 1,2,4-triazole with morpholine have shown considerable antileishmanial activity. Specifically, certain derivatives have been found to be effective against Leishmania infantum promastigots, demonstrating significant antiparasitic properties (Süleymanoğlu et al., 2018).
2. Antimicrobial and Antifungal Agents
1,2,4-Triazole derivatives containing a morpholine moiety have been designed and synthesized as potential antimicrobial agents. Some of these compounds have demonstrated good to moderate antimicrobial activity, indicating their potential in developing new antimicrobial and antifungal therapies (Sahin et al., 2012).
3. Antioxidant Activities
Novel 1,2,4-triazole derivatives with morpholine have been synthesized and evaluated for their antioxidant capacities. These compounds have shown significant activity in metal chelating effect assays, highlighting their potential as antioxidants (Kol et al., 2016).
4. Synthesis and Characterization Studies
Extensive studies have been conducted on the synthesis and characterization of various 1,2,4-triazole derivatives with morpholine. These studies provide valuable information on the molecular structures and properties of these compounds, aiding in the development of new drugs and materials (Kotan & Yüksek, 2016).
Wirkmechanismus
Target of Action
Compounds with a 1,2,4-triazole moiety have been reported to possess a wide spectrum of pharmacological activities . They have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
Given the reported inhibitory effects on kinases , it can be inferred that this compound may affect signaling pathways regulated by these enzymes. Kinases play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis, so their inhibition can have significant downstream effects.
Pharmacokinetics
Compounds with a 1,2,4-triazole moiety are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds with a 1,2,4-triazole moiety have been reported to possess antiviral , antibacterial , antifungal , anticancer , and anticonvulsant properties. Therefore, it can be inferred that 3-(1H-1,2,4-triazol-3-yl)morpholine may have similar effects.
Zukünftige Richtungen
The future research directions for “3-(4H-1,2,4-triazol-3-yl)morpholine” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine . Additionally, more research could be done to optimize their synthesis and improve their properties .
Eigenschaften
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-11-3-5(7-1)6-8-4-9-10-6/h4-5,7H,1-3H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITAOAMPNWOWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2493763.png)
![2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2493764.png)
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2493765.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2493771.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2493775.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2493777.png)
![8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493779.png)